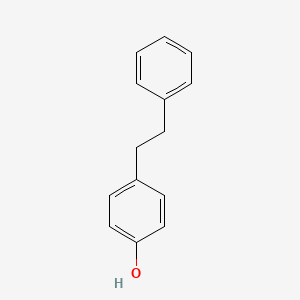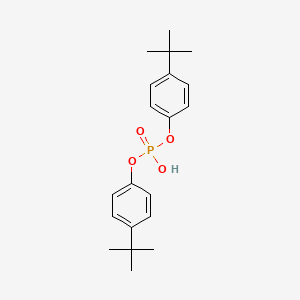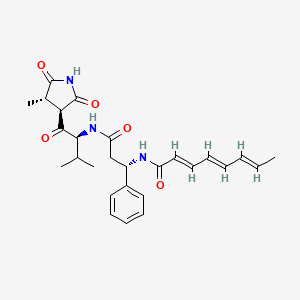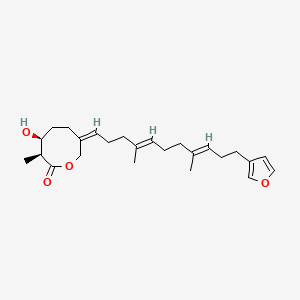![molecular formula C8H10N2 B1212330 2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine CAS No. 36274-29-0](/img/structure/B1212330.png)
2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine
描述
2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine is a heterocyclic compound with the molecular formula C8H10N2. It is known for its unique structure, which combines a pyrimidine ring with a cyclopentane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrimidine with cyclopentanone in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
化学反应分析
Types of Reactions
2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets .
相似化合物的比较
Similar Compounds
- 2-Methyl-5,6-trimethylenepyrimidine
- 2-Methyl-6,7-dihydro-5H-cyclopentapyrimidine
Comparison
Compared to its similar compounds, 2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine stands out due to its unique combination of a pyrimidine and cyclopentane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-9-5-7-3-2-4-8(7)10-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRHLWFQNOLTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189818 | |
| Record name | 2-Methyl-5,6-cyclopentapyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36274-29-0 | |
| Record name | 2-Methyl-5,6-cyclopentapyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036274290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5,6-cyclopentapyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the acute toxic effects of MCPP?
A1: MCPP exhibits moderate toxicity in rats. Oral administration of MCPP resulted in a lethal dose (LD50) of 90 mg/kg. [] Rats displayed severe convulsions at doses of 130 mg/kg and above. [] Lower doses (90 mg/kg) led to excessive salivation, hyperactivity, and twitching. [] Liver damage was observed at doses as low as 17 mg/kg. [] Inhalation exposure proved highly toxic, with an approximate lethal concentration (LC50) of 9 ppm in rats after a single 4-hour exposure. [] Convulsions were noted at this concentration but not at 2 ppm. []
Q2: How does MCPP interact with the body at the cellular level?
A2: While the exact mechanism of action of MCPP remains unclear, histological examination of rats exposed to 1 ppm MCPP revealed dilation of blood vessels and hyperemia in various organs. [] This suggests that MCPP might affect vascular tone and blood flow. Further research is crucial to understand the specific cellular and molecular targets of MCPP and its downstream effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil](/img/structure/B1212251.png)
![2-[(2-Aminoacetyl)amino]acetic acid; platinum(4+); dihydrate](/img/structure/B1212252.png)
![5-[6,6-dimethylhepta-2,4-diynyl(methyl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1212253.png)


![N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide](/img/structure/B1212259.png)

![N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1212261.png)
![9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide](/img/structure/B1212265.png)

